molecular formula C11H14Cl3NO B1397477 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-67-3

3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397477
CAS RN: 1220031-67-3
M. Wt: 282.6 g/mol
InChI Key: UERJXBPOZIEXID-UHFFFAOYSA-N
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Description

“3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1707365-23-8 . It has a molecular weight of 268.57 . The IUPAC name for this compound is 3-(2,5-dichlorophenoxy)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride” is 1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride” include a molecular weight of 268.57 . The compound’s linear formula is C10H12Cl3NO .

Scientific Research Applications

Pyrrolidines in Medicine and Industry

  • Pyrrolidines, including compounds like 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride, are notable for their biological effects and have found applications in medicine. They are also used in industries such as in the production of dyes and agrochemical substances. Their synthesis and properties are a subject of ongoing research in modern science (Żmigrodzka et al., 2022).

Pyrrolidine Derivatives in Synthesis

  • Pyrrolidine derivatives, similar to 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride, are synthesized and studied for their spectroscopic properties. They are key intermediates in various synthetic processes and can lead to the formation of other important chemical compounds (Lie Ken Jie & Syed-rahmatullah, 1991).

Catalytic Applications

  • Pyrrolidine-based compounds are employed in catalytic processes, such as intramolecular hydroamination of unactivated olefins. These reactions highlight the utility of pyrrolidines in organic synthesis, offering pathways to create structurally diverse molecules (Bender & Widenhoefer, 2005).

Potential Anticancer Agents

  • Some pyrrolidine derivatives have shown promising anticancer activity. For instance, certain nitrogen mustard derivatives of pyrrolidinedione have been studied for their effects on cancer cells, indicating the potential therapeutic applications of these compounds (Naik, Ambaye, & Gokhale, 1987).

Synthesis of Complex Molecules

  • The pyrrolidine framework is employed in the synthesis of complex molecules, including natural products. Techniques involving oxidative decarboxylation and functionalization of pyrrolidines are key to creating diverse molecular architectures (Boto et al., 2001).

Crystal Structure Analysis

  • Pyrrolidine derivatives are also studied for their crystal structures, providing insights into the molecular geometry and interactions in solid state. This information is vital for understanding their chemical behavior and potential applications (Sivakumar et al., 1995).

Application in Sialidase Inhibition

  • Pyrrolidine analogues have been synthesized as potential inhibitors of sialidase, an enzyme important in pathogen infection processes. This indicates their potential use in developing therapeutics (Czollner, Kuszmann, & Vasella, 1990).

Safety and Hazards

The safety information available indicates that “3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride” may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(2,5-dichlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-1-2-10(13)11(5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERJXBPOZIEXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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